molecular formula C20H27Cl2N3O B8440924 3-(2-aminophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride CAS No. 116870-74-7

3-(2-aminophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride

Cat. No. B8440924
M. Wt: 396.4 g/mol
InChI Key: RQTKEWBAYCYJJP-UHFFFAOYSA-N
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Patent
US04849441

Procedure details

In 400 ml of methylene chloride was dissolved 26.7 g of 11-(2-diethylaminoethylamino)-5,11-dihydro-6H-dibenz[b,e]azepin-6-one, and dry hydrogen chloride gas was blown into the solution with stirring. The reaction solution was concentrated under reduced pressure and 100 ml of acetonitrile was added to the residue. The mixture was heated at reflux for an hour. After allowing the mixture to stand at room temperature, precipitated crystals were separated by filtration to give 28.02 g of 3-(2-aminophenyl)-2-(2-diethylaminoethyl)isoindolin-1-one dihydrochloride 0.25 hydrate (Compound 1').
Name
11-(2-diethylaminoethylamino)-5,11-dihydro-6H-dibenz[b,e]azepin-6-one
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:23][CH3:24])[CH2:4][CH2:5][NH:6][CH:7]1[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[C:11](=[O:18])[NH:10][C:9]2[CH:19]=[CH:20][CH:21]=[CH:22][C:8]1=2)[CH3:2].[ClH:25]>C(Cl)Cl>[ClH:25].[ClH:25].[NH2:10][C:9]1[CH:19]=[CH:20][CH:21]=[CH:22][C:8]=1[CH:7]1[C:13]2[C:12](=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:11](=[O:18])[N:6]1[CH2:5][CH2:4][N:3]([CH2:1][CH3:2])[CH2:23][CH3:24] |f:3.4.5|

Inputs

Step One
Name
11-(2-diethylaminoethylamino)-5,11-dihydro-6H-dibenz[b,e]azepin-6-one
Quantity
26.7 g
Type
reactant
Smiles
C(C)N(CCNC1C2=C(NC(C3=C1C=CC=C3)=O)C=CC=C2)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure and 100 ml of acetonitrile
ADDITION
Type
ADDITION
Details
was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for an hour
CUSTOM
Type
CUSTOM
Details
to stand at room temperature
CUSTOM
Type
CUSTOM
Details
precipitated crystals
CUSTOM
Type
CUSTOM
Details
were separated by filtration

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.NC1=C(C=CC=C1)C1N(C(C2=CC=CC=C12)=O)CCN(CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 28.02 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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